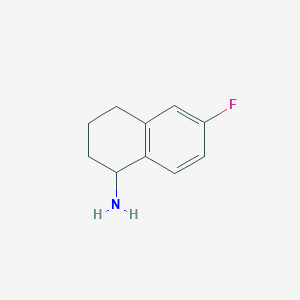

6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVSXXAELLQXOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695755 | |

| Record name | 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220039-98-4 | |

| Record name | 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Properties, Synthesis, and Applications

Abstract: This document provides an in-depth technical overview of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine, a key fluorinated building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, discuss robust synthetic strategies with a focus on methodological rationale, and detail its established applications, particularly in the development of Central Nervous System (CNS) agents. This guide is intended for researchers, process chemists, and drug development professionals who require a comprehensive understanding of this versatile molecular scaffold.

Molecular Profile and Physicochemical Properties

Core Structure and Nomenclature

This compound belongs to the class of aminotetralins, which are privileged structures in pharmacology. The molecule consists of a tetrahydronaphthalene core, which fuses a benzene ring with a cyclohexane ring. A primary amine is substituted at the C1 (benzylic) position, and a fluorine atom is located at the C6 position on the aromatic ring. The C1 position is a chiral center, meaning the compound can exist as (R) and (S) enantiomers or as a racemic mixture.

This specific substitution pattern is of high interest because the fluorine atom can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, while the aminotetralin core is a known pharmacophore for interacting with various CNS receptors.[1]

Key Physicochemical Data

The fundamental properties of the compound and its common salt form are summarized below. It is critical for researchers to specify the exact form—free base or a particular salt—as this impacts properties like solubility and melting point.

| Property | This compound (Free Base) | This compound hydrochloride (HCl Salt) |

| CAS Number | 1220039-98-4[2] | 1373223-69-8[3] |

| Molecular Formula | C₁₀H₁₂FN[2] | C₁₀H₁₂FN·HCl[3] |

| Molecular Weight | 165.21 g/mol [2] | 201.66 g/mol [3] |

| Appearance | Data not available (Typically an oil or low-melting solid) | Data not available (Typically a crystalline solid) |

| Purity | Commonly available at ≥95%[2] | Commonly available at ≥95%[3] |

| InChI Key | WEVSXXAELLQXOQ-UHFFFAOYSA-N[2] | Not directly available |

Synthesis and Manufacturing

Strategic Overview: The Reductive Amination Pathway

From a retrosynthetic perspective, the most direct and industrially scalable approach to synthesizing this compound is through the reductive amination of the corresponding ketone, 6-fluoro-1-tetralone. This strategy is favored for several reasons:

-

Convergence: It combines the carbon skeleton and the nitrogen functionality in a single, efficient step.

-

Precursor Availability: 6-fluoro-1-tetralone is a readily accessible intermediate, often prepared via Friedel-Crafts cyclization of fluorophenyl-substituted butyric acids.[4]

-

Process Control: The reaction conditions can be tuned to control selectivity and yield. Chiral variants of this reaction (e.g., using chiral auxiliaries or catalysts) can provide enantiomerically enriched products, which is crucial for pharmaceutical applications.[1]

The core mechanism involves the initial formation of an imine or enamine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.

Recommended Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the reductive amination process.

Caption: Reductive amination workflow for synthesizing the target amine.

Detailed Experimental Protocol: Representative Synthesis

This protocol describes a standard laboratory-scale synthesis via reductive amination. The choice of sodium cyanoborohydride (NaBH₃CN) is strategic; it is mild enough to not reduce the starting ketone but is highly effective at reducing the protonated imine intermediate, minimizing side reactions.

Objective: To synthesize racemic this compound hydrochloride.

Materials:

-

6-Fluoro-1-tetralone (1.0 eq)

-

Ammonium acetate (10.0 eq)

-

Sodium cyanoborohydride (1.5 eq)

-

Methanol (anhydrous)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: To a solution of 6-fluoro-1-tetralone (1.0 eq) in anhydrous methanol, add ammonium acetate (10.0 eq). Stir the mixture at room temperature under an inert atmosphere (N₂) for 30 minutes to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

-

Workup: Carefully quench the reaction by the slow addition of water. Concentrate the mixture in vacuo to remove most of the methanol. Partition the residue between dichloromethane and saturated sodium bicarbonate solution.

-

Extraction: Separate the layers and extract the aqueous phase twice more with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude free base amine.

-

Salt Formation and Purification: Dissolve the crude amine in a minimal amount of diethyl ether. Slowly add a solution of HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through ether) until precipitation is complete. Stir the resulting slurry for 1 hour at 0 °C.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford this compound hydrochloride as a solid.

Spectroscopic and Analytical Characterization

While specific spectra for this compound are not widely published, its structure allows for the confident prediction of key analytical features.

-

¹H NMR: The spectrum will feature distinct regions. The aromatic region (approx. 6.8-7.5 ppm) will show complex splitting patterns due to the fluorine atom's coupling with adjacent protons (³JHF and ⁴JHF). The benzylic proton at C1 (approx. 4.0-4.5 ppm) will appear as a multiplet. The aliphatic protons at C2, C3, and C4 will be in the upfield region (approx. 1.5-3.0 ppm) and will show complex diastereotopic splitting.[5] The amine protons (NH₂) often appear as a broad singlet.

-

¹³C NMR: The aromatic carbons will appear between 110-165 ppm. The carbon bearing the fluorine (C6) will show a large one-bond coupling constant (¹JCF, typically >240 Hz). Other aromatic carbons will show smaller 2- and 3-bond C-F couplings. The C1 carbon bearing the amine will be found around 50-55 ppm.

-

Mass Spectrometry: In an EI-MS spectrum, the molecular ion peak (M⁺) should be observed at m/z = 165. A common fragmentation pathway would be the loss of the amino group or cleavage of the alicyclic ring.

-

HPLC: Purity is assessed using reverse-phase HPLC with UV detection (e.g., at 254 nm). Chiral HPLC methods, using columns like Chiralpak, are essential to separate and quantify the (R) and (S) enantiomers.[6]

Chemical Reactivity and Stability

Reactivity of the Primary Amine

The primary amine is the main center of reactivity, behaving as a potent nucleophile.[7] This allows for straightforward derivatization:

-

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones to yield secondary and tertiary amines.

-

N-Acylation: Reaction with acid chlorides or anhydrides to form stable amide derivatives.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides.

These reactions are fundamental to using this molecule as a scaffold in drug discovery, enabling the exploration of the surrounding chemical space to optimize pharmacological activity.[8]

Storage and Stability

Like many primary amines, this compound is susceptible to slow oxidation and can absorb atmospheric CO₂. For long-term storage, it is best kept as the hydrochloride salt, which is more stable and less volatile. The free base should be stored under an inert atmosphere (argon or nitrogen) at a reduced temperature (2-8 °C).

Applications in Medicinal Chemistry and Drug Discovery

The title compound is not an end-drug but rather a crucial starting material or intermediate.[1] Its derivatives have shown significant potential in neuropharmacology.

-

Central Nervous System Agents: The aminotetralin framework is a well-established pharmacophore for monoamine neurotransmitter systems. Derivatives are actively researched as selective serotonin reuptake inhibitors (SSRIs), as well as ligands with activity at dopaminergic and serotonergic receptors.[1]

-

Chiral Building Block: The chiral nature of the C1 amine allows for its use in asymmetric synthesis to produce enantiomerically pure final compounds.[1] This is critical, as the pharmacological activity of enantiomers can differ dramatically.

-

Scaffold for Library Synthesis: Its versatile reactivity makes it an ideal core for creating compound libraries for high-throughput screening against various biological targets.[3]

References

- 1. 6-Fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-1-aminehydrochloride [myskinrecipes.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound hydrochloride [cymitquimica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1,2,3,4-Tetrahydronaphthalene(119-64-2) 1H NMR spectrum [chemicalbook.com]

- 6. US20100160682A1 - Process for synthesis of amino-methyl tetralin derivatives - Google Patents [patents.google.com]

- 7. Amine Reactivity [www2.chemistry.msu.edu]

- 8. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—make fluorinated compounds highly valuable.[1] this compound is a prime example of such a strategic building block. Its tetralin core is a privileged structure found in numerous centrally active agents, including the selective serotonin reuptake inhibitor (SSRI) sertraline.[2][3]

The precise and unambiguous confirmation of this molecule's structure is not merely an academic exercise; it is a critical prerequisite for its use in drug development, ensuring that subsequent synthetic steps and structure-activity relationship (SAR) studies are built upon a validated foundation. This guide provides a comprehensive, multi-technique framework for the complete structure elucidation of this compound, moving beyond a simple recitation of methods to explain the causality behind each analytical choice.

Molecular Overview and Foundational Properties

Before embarking on complex analysis, a foundational understanding of the target molecule is essential.

Table 1: Core Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂FN | [4] |

| Molecular Weight | 165.21 g/mol | [4] |

| Key Structural Features | Tetralin Core, Primary Amine (Chiral Center at C1), Aromatic Fluorine (C6) | - |

| CAS Number | 1220039-98-4 | [4] |

The molecule possesses a chiral center at the C1 position, meaning it can exist as (R) and (S) enantiomers. The fluorine atom at the C6 position is the key feature that necessitates a specialized analytical approach, as it profoundly influences the spectral properties of the aromatic ring.

The Elucidation Blueprint: An Integrated Spectroscopic & Analytical Workflow

No single technique can provide absolute structural proof with complete confidence. A robust elucidation strategy is synergistic, integrating data from multiple orthogonal techniques to build an unassailable case. The workflow below illustrates the logical progression from initial confirmation of mass and formula to the detailed mapping of atomic connectivity.

Caption: Integrated workflow for structure elucidation.

Part 1: Mass Spectrometry – Confirming the Elemental Blueprint

The first step is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is indispensable for this task.

Rationale: HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula by distinguishing it from other potential formulas with the same nominal mass.

Experimental Protocol: HRMS via ESI-TOF

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Acquisition Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Analysis: Compare the measured accurate mass of the [M+H]⁺ ion to the theoretical mass calculated for C₁₀H₁₃FN⁺. The mass error should be less than 5 ppm.

Table 2: Expected HRMS Data

| Ion | Theoretical m/z | Expected Observation |

| [M]⁺ | 165.0954 | C₁₀H₁₂FN |

| [M+H]⁺ | 166.1032 | C₁₀H₁₃FN⁺ |

The fragmentation pattern can also provide valuable structural clues. Typical fragmentation would involve the neutral loss of ammonia (NH₃) or cleavage within the saturated ring system.

Part 2: Nuclear Magnetic Resonance (NMR) – Mapping the Atomic Framework

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For a fluorinated compound, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments is essential. The presence of the ¹⁹F nucleus provides a unique and powerful probe.[5][6]

The Power of ¹⁹F NMR

¹⁹F NMR is a critical first step in analyzing any fluorinated unknown. Its high sensitivity, wide chemical shift range, and the absence of background signals in biological or common solvent systems make it an exceptionally clean and informative technique.[7][8] It directly confirms the presence of fluorine and provides immediate insight into its electronic environment.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended.

-

Experiments to Acquire:

-

¹H NMR

-

¹³C{¹H} NMR (proton-decoupled)

-

¹⁹F{¹H} NMR (proton-decoupled) and ¹⁹F NMR (proton-coupled)

-

2D COSY (¹H-¹H correlation)

-

2D HSQC (¹H-¹³C one-bond correlation)

-

2D HMBC (¹H-¹³C long-range correlation)

-

Interpreting the NMR Data

The structure is pieced together by systematically analyzing each spectrum.

Caption: Key NMR correlations for structure confirmation.

1. ¹H NMR Analysis:

-

Aromatic Region (δ 7.0-7.3 ppm): Three protons will be present. The fluorine at C6 will couple to the adjacent protons H5 and H7, introducing additional splitting. H5 will likely appear as a doublet of doublets (or triplet of doublets), showing coupling to H7 and the fluorine atom.

-

Benzylic/Amine Proton (H1, δ ~4.2 ppm): This proton is adjacent to the nitrogen and the aromatic ring. It will appear as a multiplet (likely a doublet of doublets) due to coupling with the two H2 protons.

-

Aliphatic Region (δ 1.8-3.0 ppm): The protons at C2, C3, and C4 will appear as complex, overlapping multiplets. The benzylic protons at C4 will be downfield relative to C2 and C3.

-

Amine Protons (NH₂): These protons often appear as a broad singlet and can exchange with D₂O, causing the signal to disappear, which is a useful diagnostic test.

2. ¹³C NMR Analysis: The key diagnostic feature is the large, one-bond coupling between C6 and the fluorine atom (¹JCF), typically around 240-250 Hz.[9] This signal will appear as a doublet in the proton-decoupled spectrum. Smaller two- and three-bond couplings (²JCF, ³JCF) will be observed for C5, C7, and C4a, further confirming the fluorine's location.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges and Couplings

| Position | ¹H δ (ppm) | Multiplicity | ¹³C δ (ppm) | C-F Coupling (JCF) |

| 1 | ~4.2 | dd | ~50 | ~³JCF (small) |

| 2 | ~1.9-2.1 | m | ~30 | - |

| 3 | ~1.8-2.0 | m | ~20 | - |

| 4 | ~2.8-3.0 | m | ~29 | - |

| 4a | - | - | ~135 | ~²JCF (~20 Hz) |

| 5 | ~7.2 | dd | ~115 | ~²JCF (~20 Hz) |

| 6 | - | - | ~162 | ¹JCF (~245 Hz) |

| 7 | ~7.0 | ddd | ~113 | ~³JCF (~8 Hz) |

| 8 | ~7.1 | d | ~128 | ~⁴JCF (small) |

| 8a | - | - | ~140 | ~³JCF (~8 Hz) |

3. 2D NMR Analysis (COSY, HSQC, HMBC):

-

COSY: Confirms the connectivity of the aliphatic spin system from H1 -> H2 -> H3 -> H4. It will also show correlations between adjacent aromatic protons (e.g., H7-H8).

-

HSQC: Unambiguously assigns each proton signal to its directly attached carbon. For example, the proton at ~4.2 ppm will correlate to the carbon at ~50 ppm (C1).

-

HMBC: This is the final piece of the puzzle. Key long-range correlations that lock the structure include:

-

H1 correlating to C2, C8a, and C8.

-

H4 correlating to C5 and C4a.

-

H5 correlating to C4, C7, and C4a.

-

H8 correlating to C1 and C6.

-

Part 3: X-ray Crystallography – The Unambiguous Proof

While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray diffraction provides the ultimate, irrefutable proof of structure. It reveals the precise 3D arrangement of atoms in space, confirming connectivity, configuration, and the absolute stereochemistry of the chiral center (if a single enantiomer is crystallized).

Protocol Outline: Single-Crystal X-ray Diffraction

-

Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/hexane) is a common starting point.

-

Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution & Refinement: The diffraction data are processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

The resulting crystal structure would definitively confirm the placement of the fluorine atom at C6 and the amine group at C1, providing bond lengths and angles that validate the proposed structure.

Conclusion: A Self-Validating System

The structure elucidation of this compound is a process of building a self-validating case. The molecular formula from HRMS sets the constraints. The ¹⁹F NMR confirms the key functionalization. 1D and 2D NMR experiments then meticulously map the atomic framework, with each correlation reinforcing the others. Finally, X-ray crystallography can serve as the ultimate arbiter. By following this integrated and logical workflow, researchers and drug development professionals can proceed with absolute confidence in the identity and integrity of this critical chemical building block.

References

- 1. pharmtech.com [pharmtech.com]

- 2. 6-Fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-1-aminehydrochloride [myskinrecipes.com]

- 3. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

An In-depth Technical Guide to 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS Number: 1220039-98-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Building Block in Medicinal Chemistry

6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine emerges as a critical structural motif in the landscape of modern medicinal chemistry. As a fluorinated derivative of the 1-aminotetralin scaffold, it holds significant promise for the development of novel therapeutics, particularly those targeting the central nervous system. The strategic incorporation of a fluorine atom can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and potential applications, offering a valuable resource for researchers engaged in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1220039-98-4 | [1] |

| Molecular Formula | C₁₀H₁₂FN | [1] |

| Molecular Weight | 165.21 g/mol | [1] |

| Appearance | Not explicitly stated, likely an oil or low-melting solid | Inferred |

| Purity | Typically available at ≥95% | [1] |

Synthesis and Purification: A Strategic Approach

The logical precursor for the target molecule is 6-Fluoro-3,4-dihydronaphthalen-1(2H)-one. The synthesis can be conceptualized as a two-step process: the formation of an intermediate imine, followed by its reduction to the desired primary amine.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Reductive Amination of 6-Fluoro-3,4-dihydronaphthalen-1(2H)-one

This one-pot procedure is a widely used and efficient method for the synthesis of amines from ketones. The choice of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is crucial as it selectively reduces the iminium ion intermediate without significantly reducing the starting ketone.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Fluoro-3,4-dihydronaphthalen-1(2H)-one (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Amine Source Addition: To the solution, add a source of ammonia, such as ammonium acetate (excess, typically 5-10 equivalents). The ammonium acetate serves as both the ammonia source and a buffer for the reaction.

-

Reducing Agent Addition: Carefully add sodium cyanoborohydride (NaBH₃CN) (typically 1.5-2 equivalents) portion-wise to the reaction mixture. The pH of the reaction should be maintained between 6 and 7 for optimal results.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of a dilute acid (e.g., 1M HCl) to decompose the excess reducing agent. Basify the mixture with a suitable base (e.g., NaOH solution) to a pH of >10.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the crude product.

Step 2: Purification

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure product.

Spectroscopic and Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is essential. While specific spectral data for this exact compound is not publicly available, expected characteristic signals can be predicted based on its structure.

Caption: Standard analytical workflow for the characterization of the target compound.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the 6-8 ppm region, with splitting patterns influenced by the fluorine substituent. Aliphatic protons of the tetralin ring system between 1.5 and 4.5 ppm. The proton on the carbon bearing the amine group would likely appear as a multiplet. The amine protons would be a broad singlet. |

| ¹³C NMR | Aromatic carbons in the 110-160 ppm range, with the carbon directly bonded to fluorine showing a large C-F coupling constant. Aliphatic carbons would resonate in the upfield region. |

| ¹⁹F NMR | A singlet or a multiplet in the typical range for an aryl fluoride. |

| Mass Spec. | The molecular ion peak (M+) would be expected at m/z = 165.21. Fragmentation patterns would likely involve the loss of the amino group and cleavage of the aliphatic ring. |

| IR Spec. | Characteristic N-H stretching vibrations for a primary amine in the 3300-3500 cm⁻¹ region. C-F stretching vibration in the 1000-1400 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations. |

Known Biological Activity and Potential Applications

While specific biological data for this compound is not extensively documented, its structural similarity to known neuroactive compounds suggests its potential as a valuable building block in drug discovery. The 1-aminotetralin scaffold is a core component of several compounds that interact with monoamine transporters and receptors.

The introduction of a fluorine atom at the 6-position is a strategic modification. Fluorine can alter the electronic properties of the aromatic ring, potentially influencing the compound's interaction with biological targets. Furthermore, the C-F bond is metabolically stable, which can lead to improved pharmacokinetic profiles in drug candidates.

Based on the pharmacology of related compounds, this compound and its derivatives could be investigated for activities related to:

-

Selective Serotonin Reuptake Inhibitors (SSRIs): The tetralin framework is found in compounds with affinity for the serotonin transporter.

-

Dopaminergic and Serotonergic Receptor Ligands: Aminotetralin derivatives are known to interact with various dopamine and serotonin receptor subtypes.[2]

The primary application of this compound is likely as a chiral building block for the asymmetric synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2]

Caption: Potential applications and research areas for the title compound.

Safety and Handling

As with any research chemical, proper safety precautions should be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling aromatic amines should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. The hydrochloride salt of the (R)-enantiomer is recommended to be stored at -20°C for long-term stability.[3]

-

Toxicology: The toxicological properties of this compound have not been thoroughly investigated. It should be handled as a potentially hazardous substance.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 6-Fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-1-aminehydrochloride [myskinrecipes.com]

- 3. 1373232-18-8|(R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride|(R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride|-范德生物科技公司 [bio-fount.com]

An In-depth Technical Guide to (S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral synthetic intermediate of significant interest in medicinal chemistry. Its structural motif is a key component in the development of selective serotonin reuptake inhibitors (SSRIs) and other neuroactive compounds. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and potential applications in drug discovery, with a focus on its role in the development of central nervous system agents. While detailed experimental data remains limited in the public domain, this document synthesizes available information to provide a valuable resource for researchers in the field.

Chemical and Physical Properties

(S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine, a fluorinated derivative of the tetralin amine scaffold, possesses a unique combination of stereochemistry and electronic properties that make it a valuable building block in pharmaceutical synthesis.

Table 1: General Properties of (S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂FN | [1] |

| Molecular Weight | 165.211 g/mol | [1] |

| CAS Number | 1220039-98-4 | [1] |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Solubility | Not specified in available literature |

The introduction of a fluorine atom at the 6-position of the tetralin ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Fluorine's high electronegativity can alter the acidity of nearby protons and influence the overall electronic distribution of the aromatic ring.[2]

Synthesis

One common approach involves the use of N-tert-butylsulfinyl imines, which allows for high stereoselectivity in the synthesis of chiral amines.[2] This method typically involves the stereoselective addition or asymmetric reduction of a fluorinated N-tert-butylsulfinyl imine derivative.[2] Another strategy is the asymmetric addition of fluorinated reagents to N-tert-butylsulfinyl imines.[2]

A potential synthetic workflow, based on related syntheses, is outlined below.

Caption: A generalized synthetic workflow for obtaining the chiral amine.

Pharmacological Significance and Applications

(S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is primarily utilized as a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.[4] Its structural similarity to the core of several selective serotonin reuptake inhibitors (SSRIs) makes it a valuable precursor for the development of novel antidepressants and anxiolytics.[4]

The tetralin amine scaffold is a well-established pharmacophore for interacting with monoamine transporters. The specific (S)-enantiomer is often crucial for achieving the desired selectivity and potency for the serotonin transporter (SERT) over the norepinephrine transporter (NET) and dopamine transporter (DAT). The fluorine substituent can further enhance these properties through favorable binding interactions and improved metabolic stability.

Potential Therapeutic Areas:

-

Major Depressive Disorder: As a precursor to SSRIs.

-

Anxiety Disorders: As a precursor to anxiolytic agents.

-

Other Neurological and Psychiatric Disorders: For research into novel dopaminergic and serotonergic receptor modulators.[4]

Caption: The progression from chiral intermediate to final drug product.

Analytical Methods

The characterization and quality control of (S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine are essential for its use in pharmaceutical manufacturing. While specific validated methods for this compound are not publicly available, standard analytical techniques for chiral amines and fluorinated compounds would be applicable.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for determining enantiomeric purity. A typical setup would involve a chiral stationary phase (e.g., polysaccharide-based) and a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to confirm the overall structure, with characteristic signals for the aromatic, benzylic, and aliphatic protons.

-

¹³C NMR: Would show the expected number of carbon signals, with the fluorine substitution causing characteristic splitting patterns for adjacent carbons.

-

¹⁹F NMR: Would provide a specific signal for the fluorine atom, which is highly sensitive to its chemical environment and useful for purity assessment.

Mass Spectrometry (MS): Would be used to confirm the molecular weight and fragmentation pattern of the molecule.

Safety and Handling

Specific toxicological data for (S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is not available. However, based on the general properties of fluorinated amines and related tetralin compounds, appropriate safety precautions should be taken.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal information.

The toxicology of fluorinated compounds can be complex, as the presence of fluorine can alter metabolic pathways.[5] It is crucial to handle all fluorinated intermediates with care and to be aware of potential metabolic liabilities.

Conclusion

(S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a valuable chiral building block with significant potential in the development of new therapeutics, particularly for central nervous system disorders. Its unique structural and electronic properties make it an attractive starting point for the synthesis of selective serotonin reuptake inhibitors and other neuroactive compounds. While a comprehensive public dataset on its properties and synthesis is currently lacking, the foundational knowledge of related compounds provides a strong basis for its application in research and drug discovery. Further publication of experimental data would be highly beneficial to the scientific community.

References

- 1. 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | CymitQuimica [cymitquimica.com]

- 2. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-1-aminehydrochloride [myskinrecipes.com]

- 5. Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism - PMC [pmc.ncbi.nlm.nih.gov]

(R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride characteristics

An In-Depth Technical Guide to (R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Senior Application Scientist Note: Direct, comprehensive data for (R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is not abundant in public-domain literature. This guide has been constructed by leveraging established principles of medicinal chemistry and drawing structural and functional analogies from well-characterized related compounds. The protocols and mechanistic discussions provided are based on expert analysis and are intended to serve as a robust framework for researchers and drug development professionals.

Introduction: The Aminotetralin Scaffold in Neuroscience

The 1-aminotetralin framework represents a class of "rigid" phenylethylamine analogs. By constraining the flexible side chain of endogenous monoamine neurotransmitters like dopamine and norepinephrine, the tetralin scaffold presents a conformationally restricted pharmacophore to biological targets. This structural feature is invaluable in drug design, as it can lead to enhanced potency and selectivity for specific receptors and transporters within the central nervous system (CNS). The title compound, (R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, is a chiral, fluorinated example of this privileged scaffold, positioning it as a high-value intermediate for the synthesis of novel CNS-active agents.

Physicochemical Characteristics

The fundamental properties of the title compound are derived from its structure. The hydrochloride salt form is employed to enhance aqueous solubility and improve the stability and handling of the crystalline solid.

| Property | Value | Source |

| IUPAC Name | (1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | --- |

| Molecular Formula | C₁₀H₁₃ClFN | Calculated |

| Molecular Weight | 201.67 g/mol | Calculated |

| Appearance | Predicted to be a white to off-white crystalline solid | Inferred from similar amine hydrochlorides |

| Chirality | (R)-enantiomer at the C1 position | Specified |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO | Inferred from hydrochloride salt form |

Comparative data for the analogous chloro-compound, (R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 1810074-75-9), shows a molecular weight of 218.12 g/mol .[1]

The Strategic Role of Fluorine Substitution

The incorporation of a fluorine atom at the 6-position of the aromatic ring is a deliberate medicinal chemistry strategy. Fluorine's unique properties—small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacological profile.[2]

-

Metabolic Stability: The C-F bond is highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. Placing fluorine at the 6-position can block a potential site of aromatic hydroxylation, thereby increasing the metabolic half-life and bioavailability of drug candidates derived from this intermediate.[3]

-

Receptor Binding Affinity: Fluorine's strong electronegativity can alter the electronic properties of the aromatic ring, potentially modulating key interactions (e.g., hydrogen bonds, cation-π interactions) with amino acid residues in the binding pockets of target proteins.[3] This can fine-tune the compound's affinity and selectivity.

-

Lipophilicity and CNS Penetration: Strategic fluorination can increase a molecule's lipophilicity, which is often crucial for its ability to cross the blood-brain barrier (BBB). This property is essential for CNS-targeted therapeutics.[4][5]

Proposed Synthesis and Stereochemical Control

The synthesis of a specific enantiomer like the (R)-isomer requires a robust stereoselective methodology. The most logical and industrially scalable approach involves the asymmetric reductive amination of the corresponding prochiral ketone, 6-Fluoro-1-tetralone.

Key Precursor: 6-Fluoro-1-tetralone

This starting material (CAS 703-67-3) is a known compound and is commercially available.[6][7] Its synthesis typically proceeds via a Friedel-Crafts acylation of a fluorobenzene derivative followed by an intramolecular cyclization.[8][9]

Workflow: Asymmetric Reductive Amination

The conversion of the ketone to the target chiral amine hydrochloride can be achieved in a two-step sequence: asymmetric reduction followed by salt formation.

References

- 1. (R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | C10H13Cl2N | CID 91844810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 6-Fluoro-1-tetralone | 703-67-3 [sigmaaldrich.com]

- 7. 6-Fluoro-1-tetralone - Amerigo Scientific [amerigoscientific.com]

- 8. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Properties, Synthesis, and Applications

Abstract

This technical guide provides an in-depth analysis of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine, a fluorinated amine that serves as a critical building block in modern medicinal chemistry. The document delineates its fundamental physicochemical properties, outlines a robust and validated synthetic route via reductive amination, and establishes a comprehensive workflow for its analytical characterization. Furthermore, this guide explores the compound's significance and application within drug discovery, particularly in the development of central nervous system (CNS) agents, contextualized by the strategic role of fluorination in modulating molecular properties. This paper is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this versatile molecular scaffold.

Physicochemical Properties

This compound is a substituted tetralin derivative. The introduction of a fluorine atom onto the aromatic ring is a key feature, strategically employed in medicinal chemistry to enhance metabolic stability and modulate binding affinity. The primary amine provides a reactive handle for further chemical modification. The compound is typically handled as its free base or as a more stable hydrochloride salt.

Key quantitative data are summarized in the table below.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| Molecular Formula | C₁₀H₁₂FN | C₁₀H₁₂FN·HCl | [1][2] |

| Molecular Weight | 165.21 g/mol | 201.66 g/mol | [1][2] |

| CAS Number | 1220039-98-4 | 1373223-69-8 | [1][2] |

| Typical Purity | ≥95% | ≥95% | [1][2] |

| Appearance | (Varies) Off-white to light yellow solid | (Varies) White to off-white solid | N/A |

Synthesis and Purification

Rationale for Synthetic Strategy

The synthesis of primary amines from ketones is a cornerstone of organic synthesis. For this compound, the most direct and industrially scalable approach is the reductive amination of the corresponding ketone precursor, 6-Fluoro-1-tetralone. This method is well-established for producing related aminotetralin structures, including key intermediates for pharmaceuticals like Sertraline.[3][4] The reaction proceeds by forming an imine or enamine intermediate with an ammonia source, which is then reduced in situ to the target amine. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often the reagents of choice due to their selectivity and tolerance of mildly acidic conditions that favor imine formation.

Proposed Synthetic Workflow

The logical flow for the synthesis begins with the commercially available ketone precursor and proceeds through a one-pot reductive amination, followed by an aqueous workup and purification to yield the final product.

References

A Technical Guide to the Spectral Analysis of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectral data for the novel compound 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine. Due to the limited availability of experimental data in the public domain, this guide uniquely combines experimental data for the parent compound, 1,2,3,4-tetrahydronaphthalen-1-amine, with highly accurate predicted data for the title compound. This approach offers a robust framework for the characterization and identification of this and similar fluorinated aminotetralin derivatives, which are of significant interest in medicinal chemistry and drug development. This guide will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing insights into the structural nuances introduced by the fluorine substituent.

Introduction

This compound is a fluorinated derivative of the well-known aminotetralin scaffold. The introduction of a fluorine atom at the 6-position of the aromatic ring is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. Fluorine's high electronegativity and relatively small size can influence metabolic stability, binding affinity, and membrane permeability. A thorough understanding of the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and quality control in research and development settings.

This guide will provide a comprehensive analysis of the expected spectral data for this compound, leveraging predictive tools and comparative analysis with its non-fluorinated counterpart.

Molecular Structure and Isomerism

The molecular structure of this compound is depicted below. The carbon atom at the 1-position (C1) is a chiral center, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine. The spectral data presented in this guide are for the racemic mixture, unless otherwise specified.

Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound, generated using the online prediction tool NMRDB.[1]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals distinct signals for the aromatic and aliphatic protons. The fluorine atom at the 6-position introduces characteristic splitting patterns in the aromatic region due to H-F coupling.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-5 | 7.15 | dd | J(H5-H7) = 2.5, J(H5-F) = 9.0 |

| H-7 | 6.85 | dd | J(H7-H8) = 8.5, J(H7-H5) = 2.5 |

| H-8 | 7.05 | d | J(H8-H7) = 8.5 |

| H-1 | 4.10 | t | J(H1-H2) = 6.0 |

| H-2 | 1.80-2.00 | m | - |

| H-3 | 1.60-1.80 | m | - |

| H-4 | 2.70-2.90 | m | - |

| -NH₂ | 1.50 | br s | - |

Interpretation:

-

Aromatic Region (6.8-7.2 ppm): The fluorine substituent significantly influences the chemical shifts and coupling patterns of the aromatic protons. H-5 is expected to appear as a doublet of doublets due to coupling with H-7 and the fluorine atom. H-7 will also be a doublet of doublets, coupling with H-8 and H-5. H-8 is predicted to be a doublet, coupling only with H-7.

-

Aliphatic Region (1.5-4.2 ppm): The proton at the chiral center (H-1) is the most deshielded of the aliphatic protons due to its proximity to the amino group and the aromatic ring, appearing as a triplet. The methylene protons at positions 2, 3, and 4 will appear as complex multiplets. The amine protons are expected to give a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is characterized by ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbon directly attached to the fluorine atom (C-6) will exhibit a large one-bond C-F coupling constant, and other carbons in the aromatic ring will show smaller two- and three-bond couplings.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 50.5 |

| C-2 | 31.0 |

| C-3 | 20.0 |

| C-4 | 29.5 |

| C-4a | 138.0 |

| C-5 | 113.0 (d, J(C5-F) ≈ 21 Hz) |

| C-6 | 162.0 (d, J(C6-F) ≈ 245 Hz) |

| C-7 | 115.0 (d, J(C7-F) ≈ 21 Hz) |

| C-8 | 130.0 (d, J(C8-F) ≈ 7 Hz) |

| C-8a | 135.0 |

Interpretation:

-

Aromatic Region (113-162 ppm): The most notable feature is the signal for C-6, which is significantly downfield shifted and split into a doublet with a large coupling constant due to the directly attached fluorine atom. The other aromatic carbons are also influenced by the fluorine substituent, showing smaller C-F couplings.

-

Aliphatic Region (20-51 ppm): The aliphatic carbons appear in the expected upfield region. C-1, bearing the amino group, is the most deshielded of this group.

Infrared (IR) Spectroscopy

Experimental IR Spectrum of 1,2,3,4-tetrahydronaphthalen-1-amine:

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3350-3250 | Medium, Broad | N-H stretching (primary amine) |

| 3060-3010 | Medium | Aromatic C-H stretching |

| 2950-2850 | Strong | Aliphatic C-H stretching |

| 1610, 1490, 1450 | Medium-Strong | Aromatic C=C stretching |

| 1600-1500 | Medium | N-H bending (scissoring) |

| 850-750 | Strong | Aromatic C-H out-of-plane bending |

Predicted Influence of the 6-Fluoro Substituent:

The introduction of a fluorine atom at the 6-position is expected to introduce a strong absorption band corresponding to the C-F stretching vibration.

-

C-F Stretch: A strong band is anticipated in the region of 1250-1000 cm⁻¹ . This is a characteristic absorption for aryl fluorides and would be a key diagnostic peak for this compound.

The other characteristic bands for the amine and the aromatic and aliphatic C-H groups are expected to be present at similar frequencies to the parent compound.

Mass Spectrometry (MS)

In the absence of experimental mass spectral data, we can predict the expected molecular ion and fragmentation pattern based on the structure of this compound.

-

Molecular Ion (M⁺): The nominal molecular weight of C₁₀H₁₂FN is 165.21 g/mol . Therefore, the electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 165 . Due to the presence of one nitrogen atom, the molecular ion peak will have an odd m/z value, consistent with the nitrogen rule.

-

Key Fragmentation Pathways: The fragmentation of aminotetralins is typically initiated by alpha-cleavage or cleavage of the bonds in the aliphatic ring.

Predicted major fragmentation pathways for this compound.

-

Loss of the Amino Radical: Cleavage of the C1-N bond would result in the loss of an amino radical (•NH₂) to give a fragment at m/z = 149 .

-

Retro-Diels-Alder Reaction: A characteristic fragmentation for tetralin systems is a retro-Diels-Alder reaction, leading to the loss of ethylene (C₂H₄) from the aliphatic ring. This would produce a radical cation at m/z = 137 .

-

Formation of a Fluorotropylium Ion: Further fragmentation of the m/z 137 ion could lead to the formation of a stable fluorotropylium-like ion at m/z = 123 through the loss of a methyl radical.

-

Experimental Protocols

The following are general protocols for the acquisition of spectral data for compounds similar to this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (1024 or more) will be required to achieve a good signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation: For a solid sample, a small amount is placed directly on the crystal of an ATR-FTIR spectrometer. For a liquid, a single drop is sufficient.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use electron ionization (EI) at 70 eV to induce fragmentation.

-

Analysis: Scan a mass range of m/z 40-400 to detect the molecular ion and significant fragment ions.

Workflow for the spectral analysis of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the expected NMR, IR, and MS spectral data for this compound. By combining predicted data with experimental data from the parent compound and fundamental principles of spectroscopy, a detailed and reliable characterization framework has been established. This guide serves as a valuable resource for researchers and scientists working with this and related fluorinated aminotetralin derivatives, facilitating their identification and further investigation in the pursuit of novel therapeutics.

References

The Biological Activity of 6-Fluoro-Tetralin Amines: A Technical Guide for Drug Discovery Professionals

Abstract: The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, renowned for its role as a versatile dopaminergic pharmacophore. Strategic modification of this scaffold offers a pathway to modulate potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth examination of 6-fluoro-tetralin amines, a subclass of compounds where the introduction of a fluorine atom at the 6-position of the aromatic ring is hypothesized to confer unique biological activities. We will explore the synthetic rationale, key methodologies for in vitro and in vivo evaluation, and the emerging structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of novel therapeutics targeting the central nervous system and beyond.

Introduction: Rationale and Context

The 2-Aminotetralin Scaffold: A Dopaminergic Mainstay

The 2-aminotetralin framework rigidly incorporates a phenethylamine moiety, a core component of the endogenous neurotransmitter dopamine. This structural constraint makes it an excellent template for designing ligands that target dopamine receptors.[1] A vast body of research has established that N,N-dialkylated 2-aminotetralins, particularly N,N-dipropyl derivatives, often exhibit potent agonist activity at D2-like (D2, D3, D4) dopamine receptors.[2] These compounds have been instrumental as pharmacological tools and as foundational structures for therapeutics aimed at treating conditions like Parkinson's disease and hyperprolactinemia.[1][3]

The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy for optimizing molecular properties.[4][5][6] Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity without introducing significant steric bulk.[4][5][6] Fluorination can block sites of metabolic oxidation, thereby increasing bioavailability and half-life. Furthermore, the C-F bond can engage in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a receptor's binding pocket, potentially enhancing potency and selectivity.[7]

Hypothesis: The Potential of 6-Fluoro-Tetralin Amines

Based on the principles above, the synthesis and evaluation of 6-fluoro-tetralin amines are driven by a compelling hypothesis: that the introduction of a fluorine atom at the 6-position can fine-tune the electronic and metabolic properties of the 2-aminotetralin scaffold, leading to compounds with improved or novel biological profiles. While substitution at other positions has been explored, the 6-position is of particular interest for its potential to modulate interactions within the aromatic binding region of target receptors. Studies on other halogenated aminotetralins suggest that such substitutions can significantly alter receptor affinity and functional activity, sometimes in non-obvious ways.[8] This guide will delve into the methodologies required to test this hypothesis and synthesize the current understanding of these compounds.

Synthesis and Chemical Characterization

The primary route for synthesizing 6-fluoro-tetralin amines is contingent on the availability of the key intermediate, 6-fluoro-2-tetralone. This precursor is a known and versatile building block in the synthesis of various pharmaceuticals.[8][9]

Synthesis of 6-Fluoro-2-Aminotetralin Derivatives

The most common and versatile method for converting the tetralone to the desired amine is reductive amination . This one-pot reaction involves the formation of an imine or enamine intermediate from 6-fluoro-2-tetralone and a primary or secondary amine, which is then reduced in situ to the final product.

Causality in Experimental Design: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over stronger reducing agents like sodium borohydride (NaBH₄) because they are less likely to reduce the ketone before imine formation is complete, thus minimizing the formation of the corresponding alcohol byproduct.[10] Catalytic hydrogenation offers a scalable, clean alternative but may require specialized equipment.

General Protocol: Reductive Amination of 6-Fluoro-2-Tetralone

-

Reaction Setup: To a solution of 6-fluoro-2-tetralone (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) is added the desired primary or secondary amine (e.g., dipropylamine, 1.2-1.5 eq).

-

Imine Formation: If using an amine salt, a mild base may be added. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine/enamine intermediate. The reaction pH is often adjusted to a slightly acidic range (pH 5-6) to catalyze this step.[10]

-

Reduction: The reducing agent (e.g., NaBH₃CN, 1.5 eq) is added portion-wise to the reaction mixture, maintaining the temperature at 0°C to room temperature.

-

Monitoring: The reaction is stirred for 12-24 hours and monitored for completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: The reaction is quenched with water or a dilute acid. The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the target 6-fluoro-tetralin amine.

-

Characterization: The final compound's identity and purity are confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Biological Evaluation

The initial biological characterization of novel 6-fluoro-tetralin amines typically involves a panel of in vitro assays to determine their affinity and functional activity at relevant biological targets, primarily dopamine receptors.

Dopamine Receptor Binding Assays

Scientific Rationale: Radioligand binding assays are the gold standard for determining the affinity (expressed as the inhibition constant, Kᵢ) of a test compound for a specific receptor.[1] These assays measure the ability of the test compound to displace a known radiolabeled ligand from the receptor. By using cell lines individually expressing each dopamine receptor subtype (D₁, D₂, D₃, D₄, D₅), a comprehensive selectivity profile can be generated.

Methodology Overview:

-

Membrane Preparation: Membranes are prepared from CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest.

-

Assay Conditions: Membranes are incubated with a specific concentration of a radioligand (e.g., [³H]SCH23390 for D₁-like, [³H]spiperone for D₂-like receptors) and varying concentrations of the test compound.[11]

-

Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Functional Assays for Agonist/Antagonist Activity

Binding affinity does not reveal whether a compound activates (agonist), blocks (antagonist), or has no effect on receptor function. Functional assays are therefore essential.

D₂-like Receptor (Gᵢ-coupled) Functional Assay (cAMP Inhibition): Causality: D₂-like receptors are coupled to the inhibitory G-protein (Gᵢ). Agonist binding inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This change can be measured to quantify agonist activity.

Detailed Protocol: In Vitro Dopamine D₂ Receptor cAMP Inhibition Assay

-

Objective: To determine the potency (EC₅₀) and efficacy of a 6-fluoro-tetralin amine as a D₂ receptor agonist.

-

Materials:

-

CHO or HEK293 cells stably expressing the human Dopamine D₂ Receptor.

-

Assay Buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

-

Forskolin (an adenylyl cyclase activator).

-

Test compound (6-fluoro-tetralin amine).

-

Reference agonist (e.g., Quinpirole).

-

cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

-

-

Procedure:

-

Cell Culture: Culture the D₂-expressing cells to ~80-90% confluency in appropriate media.

-

Cell Plating: Seed the cells into 96-well or 384-well assay plates and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in assay buffer.

-

Assay: a. Remove culture media from the cells and wash with assay buffer. b. Add the test compound dilutions to the appropriate wells. c. Add a fixed concentration of forskolin to all wells (except for basal control) to stimulate cAMP production. This step is crucial as it creates a signal window to measure inhibition. d. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% of maximal effect) and the maximal inhibition (Eₘₐₓ).

-

Broader Biological Screening

Given that 2-aminotetralin derivatives can exhibit activity at other receptors, broader screening is often warranted. For instance, S(-)-2-amino-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalene hydrochloride (ST1214) was found to be a potent modulator of inflammatory cytokines, inhibiting TNF-α, IL-1β, and IL-12 while enhancing IL-10. This highlights the potential for these compounds to have applications beyond dopaminergic modulation, such as in anti-inflammatory therapies.

In Vivo Preclinical Studies

Promising candidates from in vitro screening are advanced to in vivo models to assess their pharmacokinetic properties, efficacy, and safety. For compounds targeting dopamine receptors for Parkinson's disease, neurotoxin-based rodent models are standard.

Animal Models of Parkinson's Disease

Scientific Rationale: To test the efficacy of a potential anti-parkinsonian drug, a model that mimics the dopamine depletion seen in the disease is required. The unilateral 6-hydroxydopamine (6-OHDA) lesion model in rats is a widely used and well-validated model for this purpose. 6-OHDA is a neurotoxin that selectively destroys dopaminergic neurons, creating a dopamine deficit on one side of the brain.

Behavioral Assessment: A successful D₂ agonist will stimulate the supersensitive post-synaptic D₂ receptors in the dopamine-depleted striatum. This stimulation leads to a rotational behavior (turning) contralateral to the side of the lesion, which can be quantified as a measure of the drug's efficacy.

Detailed Protocol: Unilateral 6-OHDA Lesion Rat Model

-

Objective: To evaluate the in vivo efficacy of a 6-fluoro-tetralin amine D₂ agonist.

-

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250g).

-

6-hydroxydopamine (6-OHDA) hydrochloride.

-

Desipramine (a norepinephrine reuptake inhibitor to protect noradrenergic neurons).

-

Stereotaxic apparatus.

-

Automated rotometer system.

-

Test compound and vehicle.

-

Reference agonist (e.g., Apomorphine).

-

-

Procedure:

-

Pre-treatment: Administer desipramine (e.g., 25 mg/kg, i.p.) 30-60 minutes prior to surgery to prevent uptake of 6-OHDA into noradrenergic neurons.

-

Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame. Inject 6-OHDA into the medial forebrain bundle of one hemisphere. The toxin is taken up by the dopamine transporter, leading to the destruction of dopaminergic neurons in the nigrostriatal pathway.

-

Recovery: Allow the animals to recover for at least 2-3 weeks to ensure complete lesioning and development of receptor supersensitivity.

-

Lesion Validation: Confirm the extent of the lesion by administering a low dose of apomorphine and observing robust contralateral rotations.

-

Drug Testing: a. Acclimatize the validated rats to the rotometer bowls. b. Administer the test compound (at various doses) or vehicle via the desired route (e.g., s.c., i.p., or p.o.). c. Immediately place the animal in the rotometer and record the number of full contralateral turns over a period of 90-120 minutes.

-

Data Analysis: Analyze the total number of contralateral rotations for each dose group. A dose-dependent increase in rotations indicates D₂ receptor agonist activity.

-

Structure-Activity Relationship (SAR) Analysis

The synthesis and testing of a series of analogs allow for the elucidation of the structure-activity relationship (SAR), providing critical insights for designing more potent and selective compounds.

| Feature | Observation | Implication / Rationale | Reference(s) |

| N-Substitution | N,N-dipropyl substitution is often optimal for D₂/D₃ agonist activity. | The propyl groups are thought to fit into hydrophobic pockets within the D₂/D₃ receptor binding site, enhancing affinity. | [2] |

| Aromatic Ring Hydroxylation | 5,6-dihydroxy and 5-hydroxy patterns generally confer high D₂ agonist potency. | Hydroxyl groups can form key hydrogen bonds with serine residues in transmembrane domain 5 of the D₂ receptor. | [2] |

| Fluorine at C-6 | In 2-amino-6-fluoro-7-hydroxytetralins, the decrease in agonist potency was less pronounced compared to chloro-substituted analogs. | Fluorine's small size and unique electronic properties may be better tolerated in the binding pocket than larger halogens, preserving or modestly altering key binding interactions. | [8] |

| Fluorine at C-5 | (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin acts as a 5-HT₁ₐ antagonist with only weak dopamine agonist activity. | This demonstrates that the position of the fluorine atom is critical and can dramatically shift the pharmacological profile away from dopamine agonism and towards other targets like serotonin receptors. | [9] |

| Stereochemistry | The (S)-enantiomer at the C-2 position is generally the active form for D₂ receptor agonism. | The stereochemistry at the amine-bearing carbon is crucial for the correct orientation of the pharmacophoric elements (amine nitrogen, aromatic ring) within the chiral binding site of the receptor. |

Visualizations

Dopamine D₂ Receptor Signaling Pathway

Caption: Canonical Gᵢ-coupled signaling pathway for the Dopamine D₂ receptor.

Experimental Workflow for Compound Evaluation

Caption: A typical drug discovery workflow for evaluating novel 6-fluoro-tetralin amines.

Conclusion and Future Directions

The strategic incorporation of fluorine at the 6-position of the 2-aminotetralin scaffold represents a promising avenue for the discovery of novel CNS-active agents. The available evidence, though limited, suggests that this modification is well-tolerated and can fine-tune dopaminergic activity. Furthermore, the discovery of potent anti-inflammatory effects in a 6-fluoro-7-methoxy analog highlights the potential for these compounds to exhibit polypharmacology, opening up therapeutic possibilities beyond dopamine receptor modulation.

Future research should focus on the systematic synthesis and evaluation of a focused library of 6-fluoro-tetralin amines to build a more comprehensive quantitative SAR. Key questions remain regarding the impact of the 6-fluoro substituent on D₂ versus D₃ receptor selectivity, off-target effects, and metabolic stability. Elucidating these relationships will be crucial for the rational design of next-generation therapeutics derived from this versatile and potent chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and SAR study of a novel series of dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn-links.lww.com [cdn-links.lww.com]

- 9. chemscene.com [chemscene.com]

- 10. Tetralone synthesis [organic-chemistry.org]

- 11. Dopaminergic 2-aminotetralins: affinities for dopamine D2-receptors, molecular structures, and conformational preferences - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: An Application and Protocol Guide

Introduction: The Significance of Fluorinated Aminotetralins

6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a fluorinated derivative of the aminotetralin scaffold, a core structure in numerous pharmacologically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Consequently, this compound and its analogues are valuable building blocks in medicinal chemistry and drug development, particularly for targeting the central nervous system. This guide provides a detailed account of a robust synthetic route to this important compound, elucidating the underlying chemical principles and offering comprehensive experimental protocols.

Synthetic Strategy: A Three-Step Approach

The most common and efficient synthesis of this compound proceeds via a three-step sequence starting from commercially available precursors. This strategy involves the initial synthesis of 6-fluoro-1-tetralone, followed by its conversion to the corresponding oxime, and culminating in the reduction of the oxime to the desired primary amine.

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 6-Fluoro-1-tetralone

The synthesis of the key intermediate, 6-fluoro-1-tetralone, can be achieved through several established methods, most notably the Friedel-Crafts acylation or the Robinson annulation.

Method A: Intramolecular Friedel-Crafts Acylation

This classic method involves the reaction of a suitable substituted aromatic compound with an acylating agent, followed by an intramolecular cyclization to form the tetralone ring system.[3][4][5]

Reaction Scheme:

Causality of Experimental Choices:

-

Friedel-Crafts Acylation: The use of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) is crucial for activating the acylating agent (succinic anhydride) and facilitating the electrophilic aromatic substitution onto the fluorobenzene ring.[6]

-

Reduction: The subsequent reduction of the keto group is necessary before the final cyclization. The Clemmensen (amalgamated zinc and hydrochloric acid) or Wolff-Kishner (hydrazine and a strong base) reductions are standard procedures for converting a ketone to a methylene group without affecting the carboxylic acid.

-

Intramolecular Cyclization: Conversion of the carboxylic acid to an acyl chloride with thionyl chloride (SOCl₂) followed by another Friedel-Crafts reaction under the influence of AlCl₃ promotes the intramolecular cyclization to yield the desired tetralone.[7]

Method B: Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[2][8][9]

Reaction Scheme:

Causality of Experimental Choices:

-

Base Catalyst: The reaction is typically initiated by a base which deprotonates the ketone to form an enolate. This enolate then acts as the nucleophile in the Michael addition to methyl vinyl ketone.

-

Intramolecular Aldol Condensation: The product of the Michael addition, a δ-diketone, undergoes an intramolecular aldol condensation, also base-catalyzed, to form the six-membered ring of the tetralone.

Part 2: Synthesis of 6-Fluoro-1-tetralone oxime

The conversion of the tetralone to its corresponding oxime is a straightforward and high-yielding reaction.[10][11]

Reaction Scheme:

Causality of Experimental Choices:

-

Hydroxylamine Hydrochloride: This is the standard reagent for oximation. The hydrochloride salt is stable and easy to handle.

-

Base: A base, such as sodium acetate or sodium carbonate, is added to neutralize the hydrochloric acid liberated from the hydroxylamine hydrochloride, thereby freeing the hydroxylamine nucleophile to react with the ketone.[10]

Experimental Protocol: Oximation of 6-Fluoro-1-tetralone

-